2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a highly complex and multi-functional molecule. It possesses a unique structure that allows it to participate in a variety of chemical reactions and interactions. This compound's structure includes a pyrido[3,2-d]pyrimidin core fused with a benzyl group and an acetamide substituent, which enables a diverse range of applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step procedures. The process begins with the preparation of the pyrido[3,2-d]pyrimidin core, followed by the introduction of the benzyl group through Friedel-Crafts alkylation. Subsequent steps include the formation of the acetamide moiety using acylation reactions. Reaction conditions involve specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production employs scalable methods like continuous flow synthesis to manage large-scale output efficiently.
Chemical Reactions Analysis
This compound is versatile, undergoing various chemical reactions:
Oxidation
: It can be oxidized using agents like potassium permanganate or chromium trioxide, typically forming carbonyl compounds.
Reduction
: Common reducing agents such as lithium aluminum hydride or sodium borohydride convert it into alcohol derivatives or other reduced forms.
Substitution
: The compound's aromatic rings allow for nucleophilic substitution reactions, often using reagents like halogens and acids.
The major products from these reactions include modified pyrido[3,2-d]pyrimidin derivatives with altered functional groups, which can be analyzed for further applications.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is highly valued in scientific research due to its multifaceted capabilities:
Chemistry
: Acts as a building block for synthesizing more complex molecules.
Biology
: Studied for its potential as an enzyme inhibitor.
Medicine
: Investigated for its role in drug development, particularly in targeting specific pathways in diseases.
Industry
: Used in the development of novel materials and polymers with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. It binds to these targets, influencing biological pathways and cellular processes. The exact mechanism involves complex interactions at the molecular level, often requiring detailed structural and functional analyses to elucidate fully.
Comparison with Similar Compounds
Compared to similar compounds like 2-(2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide, the inclusion of a benzyl group in 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide enhances its chemical reactivity and biological interactions. Other similar compounds include variations with different substituents on the pyrido[3,2-d]pyrimidin core or acetamide group, each with unique properties and applications.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-17-10-11-18(20(13-17)33-2)26-21(29)15-27-19-9-6-12-25-22(19)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFLTCWNIHLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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